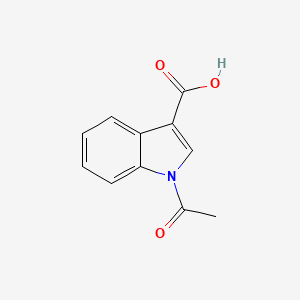
1-acetylindole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetylindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-acetylindole-3-carboxylic Acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-acetylindole-3-carboxylic Acid undergoes several types of chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Recent studies have highlighted the potential of indole derivatives, including 1-acetylindole-3-carboxylic acid, as multitarget-directed ligands for treating Alzheimer's disease. These compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. In a study, derivatives showed significant potency against acetylcholinesterase with IC50 values ranging from 0.27 to 21.5 µM . The ability to inhibit these enzymes suggests a role in enhancing cognitive function and mitigating memory loss associated with neurodegenerative diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated moderate activity against lung cancer cells (A549 cell line), with inhibition percentages of approximately 25.81% . This suggests that this compound may act as a potential lead compound for developing anticancer agents.
Fungicidal Activity
Research indicates that derivatives of indole, including this compound, possess fungicidal properties. Specific formulations have shown effectiveness against various fungal pathogens in agricultural settings. For instance, certain indole derivatives exhibited higher activity than traditional fungicides like metalaxyl . This positions the compound as a candidate for developing new agricultural fungicides that are potentially less harmful to the environment.
Building Block for Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions, including C–H functionalization processes . This application is crucial for developing new pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 1-acetylindole-3-carboxylic Acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-acetylindole-3-carboxylic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific acetyl and carboxylic acid groups, which confer distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
1-acetylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
GHLPNUSFQJHAPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













